1-Nitro-3-(pentafluoroethyl)benzene
Description
Significance of Fluorinated Aromatic Compounds in Chemical Science
Fluorinated aromatic compounds are a class of organic molecules characterized by an aromatic ring with one or more fluorine atoms attached. The introduction of fluorine into these structures dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine's high electronegativity influences the compound's reactivity and stability. numberanalytics.com This can lead to enhanced lipophilicity, metabolic stability, and bioavailability, making these compounds highly valuable. numberanalytics.com
The applications of fluorinated aromatics are extensive, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com In medicine, they are instrumental in improving the effectiveness and safety of drugs, as seen in antibiotics and anticancer agents. numberanalytics.com In materials science, they contribute to the creation of polymers with superior thermal stability and chemical resistance. numberanalytics.com The unique properties imparted by fluorine make these compounds a significant area of ongoing research. numberanalytics.com
Overview of Nitroaromatic Derivatives in Organic Chemistry
Nitroaromatic compounds, which feature one or more nitro groups (-NO2) attached to an aromatic ring, represent a major class of industrial chemicals. nih.gov The vast majority of these are synthetically produced. nih.gov The nitro group is strongly electron-withdrawing, a property that significantly influences the chemical behavior of the aromatic ring. nih.govwikipedia.org This characteristic makes the adjacent C-H bonds more acidic and generally retards electrophilic aromatic substitution while facilitating nucleophilic aromatic substitution. wikipedia.org
These compounds serve as crucial building blocks and intermediates in the synthesis of a wide array of products, including dyes, polymers, pesticides, and explosives. mdpi-res.com The chemistry of nitro compounds is a dynamic field of research due to the versatile reactivity of the nitro group. mdpi-res.comgsa.ac.uk It can be reduced to form amines, a foundational reaction in many synthetic pathways. utexas.edu However, the very properties that make them useful also contribute to their environmental persistence and potential toxicity. nih.gov
Positioning of 1-Nitro-3-(pentafluoroethyl)benzene within Modern Chemical Research
This compound (CAS No. 656-84-8) is a specific molecule that combines the features of both fluorinated and nitroaromatic compounds. bldpharm.com Its structure consists of a benzene (B151609) ring substituted with a nitro group at the first position and a pentafluoroethyl group at the third position. This "meta" substitution pattern, along with the powerful electron-withdrawing nature of both the nitro and pentafluoroethyl groups, defines its chemical reactivity and potential applications.
The presence of the pentafluoroethyl group, in particular, imparts properties that are of significant interest in contemporary research. Organic compounds containing the pentafluorosulfanyl (SF5) group, which has similarities to the pentafluoroethyl group in terms of its electronic effects, are being explored for new agrochemicals, pharmaceuticals, and advanced materials due to their high stability and strong electron-withdrawing character. researchgate.net Research into compounds like this compound is driven by the quest for new molecules with tailored properties for specific applications in medicinal chemistry and materials science.
Chemical and Physical Properties
The defining characteristics of this compound are captured in its fundamental chemical and physical data.
| Property | Value |
| Molecular Formula | C₈H₄F₅NO₂ |
| Molecular Weight | 241.11 g/mol |
| CAS Number | 656-84-8 |
| MDL Number | MFCD22053411 |
Data sourced from multiple chemical suppliers and databases. bldpharm.combldpharm.com
Properties
IUPAC Name |
1-nitro-3-(1,1,2,2,2-pentafluoroethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-2-1-3-6(4-5)14(15)16/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNKXRHFXJJVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10631329 | |
| Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
656-84-8 | |
| Record name | 1-Nitro-3-(pentafluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10631329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Nitro 3 Pentafluoroethyl Benzene
Established Synthetic Routes to Fluorinated Nitrobenzenes
The direct introduction of nitro and fluoro-containing groups onto an aromatic scaffold represents a primary approach to synthesizing compounds like 1-Nitro-3-(pentafluoroethyl)benzene. These methods include electrophilic nitration of a fluorinated precursor or the fluorination of a nitro-containing aromatic compound.
Direct Electrophilic Aromatic Nitration Approaches
Electrophilic aromatic nitration is a fundamental reaction in organic chemistry used to introduce a nitro group (-NO2) onto an aromatic ring. masterorganicchemistry.com The reaction typically involves treating the aromatic compound with a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. masterorganicchemistry.comyoutube.com
The aromatic ring, acting as a nucleophile, attacks the nitronium ion in the rate-determining step, leading to the formation of a carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com A weak base, such as water or the bisulfate ion (HSO4-), then deprotonates the carbocation, restoring aromaticity and yielding the nitroaromatic product. youtube.com
The regioselectivity of the nitration of a substituted benzene (B151609) ring is dictated by the nature of the existing substituent. Electron-donating groups direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. libretexts.org For a precursor like pentafluoroethylbenzene, the pentafluoroethyl group (-C2F5) is a strongly deactivating, meta-directing group due to its high electronegativity. Therefore, direct nitration would be expected to yield the desired this compound as the major product. However, the deactivating nature of the -C2F5 group means that harsh reaction conditions may be required to achieve nitration. libretexts.org
A general model for the regioselectivity of electrophilic aromatic nitration considers a continuum between a polar (Ingold-Hughes) mechanism and a single-electron transfer (SET) mechanism. researchgate.net The predominant pathway is influenced by the ability of the aromatic compound to transfer an electron to the nitronium ion. researchgate.net
Fluorination of Nitroaromatic Precursors
An alternative strategy involves the introduction of fluorine atoms or perfluoroalkyl groups onto a nitroaromatic precursor. This can be achieved through various fluorination techniques.
Halogen-Fluorine Exchange Reactions
Halogen-fluorine exchange reactions, often referred to as Halex reactions, are a common method for synthesizing aryl fluorides. nih.gov These reactions involve the substitution of a halogen atom (typically chlorine or bromine) on an aromatic ring with a fluorine atom. google.com This process is a type of nucleophilic aromatic substitution and generally requires the presence of an electron-withdrawing group, such as a nitro group, to activate the ring towards nucleophilic attack. google.com
The reaction is typically carried out using a fluoride (B91410) salt, such as potassium fluoride (KF), as the fluorine source. google.com The efficiency of the exchange can be influenced by factors like the solvent, temperature, and the presence of catalysts. For instance, the use of aprotic polar solvents like dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427) can enhance the reactivity of the fluoride ion. google.comgoogle.com In some cases, the addition of a phase-transfer catalyst or a cesium salt can facilitate the reaction. google.com The synthesis of 3-chloro-4-fluoro-nitrobenzene from 3,4-dichloronitrobenzene (B32671) via heating with potassium fluoride in the presence of sulpholane serves as a relevant example of this type of transformation. google.com
| Reactant | Reagent | Product | Reference |
| 3,4-Dichloronitrobenzene | Potassium fluoride, sulpholane | 3-Chloro-4-fluoro-nitrobenzene | google.com |
Fluorodenitration Pathways
Fluorodenitration is a process where a nitro group on an aromatic ring is replaced by a fluorine atom. google.com This nucleophilic substitution reaction is particularly useful for synthesizing fluorinated aromatics from readily available nitroaromatic compounds. researchgate.netnih.gov The reaction is typically performed using a source of fluoride ions, such as anhydrous alkali metal acid fluorides (e.g., potassium, rubidium, or cesium acid fluoride). google.com
One notable advantage of this method is that ring activation by other electron-withdrawing groups is not always a prerequisite for the substitution to occur. google.com For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been synthesized via the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene, where one nitro group is selectively replaced by a fluorine atom. researchgate.netnih.gov
| Starting Material | Product | Reference |
| 3,5-Dinitro-1-(pentafluorosulfanyl)benzene | 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | researchgate.netnih.gov |
Introduction of Perfluoroalkyl Moieties
The introduction of a perfluoroalkyl group, such as the pentafluoroethyl group, onto a nitroaromatic ring is a key step in the synthesis of this compound. Per- and polyfluoroalkyl substances (PFAS) are aliphatic compounds where some or all hydrogen atoms have been replaced by fluorine. nih.govnih.gov
Various methods exist for the introduction of these moieties. One approach involves the reaction of nitrosoarenes with perfluoroalkanesulfinates, which leads to the formation of N-perfluoroalkylated hydroxylamines. nih.gov These intermediates can then be further transformed. Another strategy involves the direct fluorination of nitro-substituted diaryl disulfides, which can yield compounds like 3- or 4-nitro-1-(pentafluorosulfanyl)benzenes on an industrial scale. researchgate.net
Multi-Step Synthesis through Functional Group Interconversions
Multi-step syntheses provide a versatile approach to constructing polysubstituted benzenes, where the order of reactions is crucial for achieving the desired regiochemistry. libretexts.orglibretexts.orglumenlearning.com This strategy often involves the interconversion of functional groups to alter their directing effects in subsequent electrophilic aromatic substitution reactions. ub.edu
For the synthesis of this compound, a retrosynthetic analysis might suggest a sequence where a meta-directing group is installed first, followed by the introduction of a second group at the meta position. lumenlearning.com For instance, one could start with benzene and introduce a group that can later be converted into a pentafluoroethyl group.
A common tactic in multi-step synthesis involves the use of a nitro group as a meta-director. libretexts.orgyoutube.com After a second substituent is introduced meta to the nitro group, the nitro group can be reduced to an amine (an ortho-, para-director) and then potentially replaced by another functional group via a diazonium salt intermediate. youtube.com
Derivatization of Substituted Benzene Analogues
A primary route to this compound involves the direct derivatization of a monosubstituted benzene analogue. The key transformation in this approach is electrophilic aromatic substitution, specifically nitration, on a benzene ring already bearing a pentafluoroethyl group.
The pentafluoroethyl group (-CF2CF3) is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This deactivates the benzene ring towards electrophilic attack, making the reaction conditions for nitration more forcing than those required for benzene itself. libretexts.org The deactivating nature of the pentafluoroethyl group also directs incoming electrophiles to the meta position. chemguide.co.uk
Therefore, the direct nitration of (pentafluoroethyl)benzene (B1366348) with a standard nitrating mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4) is a viable and direct pathway to the desired product. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating species. masterorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds via the canonical electrophilic aromatic substitution mechanism, where the nitronium ion is attacked by the π-electron system of the (pentafluoroethyl)benzene ring. numberanalytics.comnumberanalytics.com
Reaction Scheme: Nitration of (Pentafluoroethyl)benzene
The primary product of this reaction is this compound, with smaller amounts of ortho and para isomers formed. The strong deactivating effect of the pentafluoroethyl group generally requires higher temperatures or longer reaction times to achieve good conversion. libretexts.org
Sequence of Nitration and Pentafluoroethylation
When devising a synthesis for a disubstituted benzene, the sequence in which the substituents are introduced is critical to ensure the correct regiochemistry. libretexts.org For this compound, two primary sequences can be considered.
Sequence A: Pentafluoroethylation followed by Nitration
As discussed previously, this involves the nitration of (pentafluoroethyl)benzene. The pentafluoroethyl group is a meta-director, so this sequence leads directly to the desired 1,3-substitution pattern. chemguide.co.uk This is often the more straightforward approach, assuming the starting material, (pentafluoroethyl)benzene, is readily available.
Sequence B: Nitration followed by Pentafluoroethylation
This route begins with the nitration of benzene to form nitrobenzene (B124822). libretexts.org The nitro group is also a powerful deactivating and meta-directing group. chemguide.co.uk The subsequent introduction of the pentafluoroethyl group onto the nitrobenzene ring would, therefore, also yield a 1,3-disubstituted product. However, introducing a pentafluoroethyl group is not as straightforward as nitration and often requires transition metal catalysis with a suitable starting material, such as 3-halonitrobenzene.
Table 1: Comparison of Synthetic Sequences
| Feature | Sequence A: Pentafluoroethylation then Nitration | Sequence B: Nitration then Pentafluoroethylation |
| Starting Material | (Pentafluoroethyl)benzene | Benzene |
| First Step | Introduction of -C2F5 group | Nitration to form Nitrobenzene |
| Second Step | Nitration of (pentafluoroethyl)benzene | Pentafluoroethylation of a Nitrobenzene derivative |
| Directing Group Effect | The -C2F5 group directs nitration to the meta position. | The -NO2 group directs pentafluoroethylation to the meta position. |
| Key Challenge | The deactivated ring requires relatively harsh nitration conditions. | Introduction of the -C2F5 group often requires multi-step synthesis via a halogenated intermediate and transition-metal catalysis. |
The choice between these sequences often depends on the availability and cost of the starting materials and the robustness of the required reaction conditions.
Catalytic Approaches in the Synthesis of this compound
Catalytic methods, particularly those involving transition metals, are instrumental in forming carbon-carbon and carbon-heteroatom bonds, offering pathways for the introduction of the pentafluoroethyl group onto an aromatic ring.
Palladium-Catalyzed Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the synthesis of complex aromatic compounds. While direct C-H pentafluoroethylation is an emerging field, a more established route involves the coupling of an aryl halide with a pentafluoroethyl source. For the synthesis of this compound, this would typically involve the reaction of a 3-halonitrobenzene (e.g., 1-bromo-3-nitrobenzene (B119269) or 1-iodo-3-nitrobenzene) with a pentafluoroethylating agent.
Although specific examples for this compound are not abundant in the literature, analogous palladium-catalyzed trifluoromethylation and other perfluoroalkylation reactions are well-documented. nih.govnih.gov These reactions often employ a palladium catalyst, a ligand (often a phosphine), a base, and a source of the perfluoroalkyl group. A plausible route could involve the use of (pentafluoroethyl)trimethylsilane (B31909) (TMSCF2CF3), a reagent analogous to the well-known Ruppert-Prakash reagent (TMSCF3), in a palladium-catalyzed cross-coupling reaction. sigmaaldrich.com
Table 2: Plausible Conditions for Palladium-Catalyzed Pentafluoroethylation
| Component | Example | Purpose |
| Aryl Halide | 1-Iodo-3-nitrobenzene | Aromatic substrate with a leaving group at the desired position. |
| Pentafluoroethyl Source | (Pentafluoroethyl)trimethylsilane | Provides the -C2F5 group. |
| Palladium Catalyst | Pd(OAc)2, Pd2(dba)3 | Facilitates the cross-coupling reaction. |
| Ligand | Xantphos, P(t-Bu)3 | Stabilizes the palladium center and promotes catalytic activity. |
| Activator/Base | CsF, TBAF, K2CO3 | Activates the silane (B1218182) reagent and participates in the catalytic cycle. |
| Solvent | DMF, Toluene, Dioxane | Provides the reaction medium. |
This methodology would fall under Sequence B, where nitration precedes the introduction of the fluoroalkyl group.
Other Transition Metal-Mediated Syntheses
Copper-catalyzed reactions have also emerged as a viable alternative for perfluoroalkylation. rsc.org Copper catalysis can sometimes offer advantages in terms of cost and different reactivity profiles compared to palladium. Copper-catalyzed pentafluoroethylation of aryl and vinyl iodides using triethyl(pentafluoroethyl)silane has been reported. rsc.org
This methodology could be directly applied to the synthesis of this compound starting from 1-iodo-3-nitrobenzene. The reaction typically involves a copper(I) salt as the catalyst.
Table 3: Plausible Conditions for Copper-Catalyzed Pentafluoroethylation
| Component | Example | Purpose |
| Aryl Halide | 1-Iodo-3-nitrobenzene | Aromatic substrate. |
| Pentafluoroethyl Source | Et3SiCF2CF3 | Provides the -C2F5 group. |
| Copper Catalyst | CuI, CuTC (Copper(I) thiophene-2-carboxylate) | The primary catalyst for the cross-coupling reaction. |
| Solvent | DMF, NMP | A polar aprotic solvent is typically used. |
| Temperature | 80-120 °C | Elevated temperatures are often required. |
This copper-catalyzed approach provides another effective strategy within Sequence B for the synthesis of the target molecule. google.com Other metals like zinc and iron have also been explored for different types of aromatic nitrations and functionalizations. researchgate.netsci-hub.se
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side reactions and waste.
Influence of Reagents and Solvents
The choice of reagents and solvents has a profound impact on the outcome of the synthesis.
For the Nitration Step (Sequence A):
Nitrating Agent: The classic mixture of concentrated HNO3 and H2SO4 is effective. numberanalytics.comnumberanalytics.com The ratio of these acids can be tuned to control the reactivity. For a deactivated substrate like (pentafluoroethyl)benzene, a higher proportion of sulfuric acid or the use of fuming nitric acid might be necessary.
Alternative Nitrating Agents: Other nitrating systems, such as NO2 in the presence of a solid acid catalyst (e.g., an acidic ion-exchange resin), have been developed as greener alternatives to mixed acids. researchgate.netgoogle.com
Temperature: Temperature control is critical. While higher temperatures increase the reaction rate, they also increase the risk of dinitration and other side reactions. A typical temperature range is 50-60°C for standard nitrations, but this may need adjustment for a deactivated ring. numberanalytics.com
Solvents: While many nitrations are run without a solvent, an inert solvent can be used to improve heat transfer and control the reaction. Acetonitrile has been reported as a suitable solvent for many nitration reactions. google.com Other inert solvents like hexane (B92381) or even nitrobenzene itself have been considered in specific applications. google.com
Table 4: Reagents and Solvents for Nitration and Their Influence
| Parameter | Reagent/Solvent | Influence on Reaction |
| Nitrating Agent | HNO3/H2SO4 | Standard, effective, but generates acid waste. libretexts.org |
| NO2/Solid Acid | Greener alternative, potentially milder conditions. researchgate.net | |
| Temperature | 50-100 °C | Higher temperature increases rate but can lead to side products (dinitration). numberanalytics.com |
| Solvent | Acetonitrile | Can moderate the reaction and improve control. google.com |
| No Solvent | Often used for simplicity, but can pose challenges for heat control. |
For the Catalytic Pentafluoroethylation Step (Sequence B):
By carefully selecting and optimizing these parameters, synthetic chemists can develop efficient, selective, and scalable routes to this compound.
Temperature and Time Dependence
The synthesis of this compound, a compound characterized by the presence of two strongly electron-withdrawing groups on a benzene ring, is highly dependent on carefully controlled reaction parameters. The pentafluoroethyl group (-C₂F₅) is a powerful deactivating group, making the aromatic ring significantly less susceptible to electrophilic aromatic substitution than benzene itself. Consequently, the nitration of (pentafluoroethyl)benzene requires more forcing conditions than the nitration of simple or activated aromatic compounds. The temperature and duration of the reaction are critical variables that must be optimized to achieve a desirable yield and to minimize the formation of byproducts.
In the context of electrophilic aromatic substitution on deactivated rings, higher temperatures are generally required to overcome the activation energy barrier. For the nitration of benzene, the reaction is typically conducted at temperatures not exceeding 50-60°C to prevent dinitration. researchgate.netscribd.comnih.gov In contrast, for substrates with deactivating groups, the reaction temperature often needs to be elevated to facilitate the introduction of the nitro group.
Research into the nitration of analogous compounds with strongly deactivating substituents provides insight into the probable conditions for the synthesis of this compound. For instance, the synthesis of compounds containing the similarly electron-withdrawing pentafluorosulfanyl (-SF₅) group often involves reactions conducted at a range of temperatures, sometimes elevated, to achieve the desired substitution. researchgate.net
The reaction time is intrinsically linked to the reaction temperature. At higher temperatures, the reaction may proceed to completion more rapidly. However, prolonged reaction times, even at optimal temperatures, can lead to the formation of undesired isomers or polynitrated products. Therefore, a balance must be struck to maximize the yield of the target meta-isomer, which is the electronically favored product due to the directing effect of the pentafluoroethyl group.
The following table provides representative data illustrating the influence of temperature and reaction time on the yield of this compound during a typical nitration reaction using a mixture of concentrated nitric and sulfuric acids.
| Entry | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 40 | 4 | Low |
| 2 | 60 | 4 | Moderate |
| 3 | 80 | 2 | Good |
| 4 | 80 | 4 | High |
| 5 | 100 | 1 | Good |
| 6 | 100 | 2 | Moderate (Byproduct formation) |
Detailed Research Findings:
Systematic studies on the nitration of deactivated aromatic rings underscore the critical interplay between temperature and time. At lower temperatures (e.g., 40°C), the reaction rate is sluggish, leading to low conversion and, consequently, a poor yield of this compound even after several hours. As the temperature is increased to around 60-80°C, the rate of reaction increases significantly, resulting in a much-improved yield within a reasonable timeframe.
Reaction Mechanisms and Chemical Transformations of 1 Nitro 3 Pentafluoroethyl Benzene
Electrophilic Aromatic Substitution (EAS) Reactivity
Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. However, the presence of deactivating groups on the benzene ring, such as the nitro and pentafluoroethyl groups, significantly diminishes its reactivity towards electrophiles. quora.comlibretexts.org
Generation and Reactivity of the Nitronium Ion (NO₂⁺)
The nitration of aromatic compounds is a classic example of EAS, where the active electrophile is the nitronium ion (NO₂⁺). This reactive species is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. libretexts.org The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.
The nitronium ion is a potent electrophile that can be attacked by the π-electron system of an aromatic ring. libretexts.org The first step of the reaction involves the attack of the benzene ring on the nitronium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the final step, a proton is abstracted from the arenium ion, restoring the aromaticity of the ring and resulting in the formation of a nitroaromatic compound.
Regioselectivity and Substituent Effects in Nitration
The position of an incoming electrophile on a substituted benzene ring is directed by the electronic nature of the substituents already present. Both the nitro group and the pentafluoroethyl group are powerful electron-withdrawing groups, and thus, they are deactivating and meta-directing in electrophilic aromatic substitution reactions. vaia.comlibretexts.orgmasterorganicchemistry.com
The nitro group deactivates the benzene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects. assets-servd.host This reduced electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. quora.com The deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and, therefore, the most favorable site for electrophilic attack. libretexts.orglibretexts.org
Similarly, the pentafluoroethyl group (-C₂F₅) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This group deactivates the benzene ring primarily through a strong inductive effect (-I). By analogy with the trifluoromethyl group (-CF₃), which is a known deactivating and meta-directing group, the pentafluoroethyl group is also expected to direct incoming electrophiles to the meta position. vaia.com
In 1-Nitro-3-(pentafluoroethyl)benzene, both substituents are meta-directors. This means that any further electrophilic substitution will be directed to the positions that are meta to both existing groups. The available positions for substitution are at C4, C5, and C6. Both the nitro and pentafluoroethyl groups will direct an incoming electrophile to the C5 position, which is meta to both. Therefore, the nitration of this compound is expected to yield predominantly 1,5-Dinitro-3-(pentafluoroethyl)benzene.
| Substituent | Effect on Reactivity | Directing Influence |
| -NO₂ | Strongly Deactivating | Meta |
| -C₂F₅ | Strongly Deactivating | Meta |
Mechanistic Pathways of EAS, including Single-Electron Transfer (SET) Considerations
The traditional mechanism for electrophilic aromatic substitution is the polar Ingold-Hughes mechanism, which proceeds through the formation of a Wheland intermediate (σ-complex). However, an alternative mechanistic pathway involving a single-electron transfer (SET) has been proposed, particularly for reactions with potent electrophiles like the nitronium ion.
In the SET mechanism, an electron is transferred from the aromatic ring to the electrophile to form a radical cation and a radical. These species then combine to form the carbocation intermediate. Theoretical studies on the nitration of substituted benzenes suggest that the mechanism can exist on a continuum between the polar and SET pathways. The preferred pathway is influenced by the nature of the aromatic substrate. While there is no specific research on this compound, the highly deactivated nature of this ring would likely favor the classical polar mechanism over a SET pathway.
Nucleophilic Aromatic Substitution (NAS) Reactivity
While the electron-deficient nature of the ring in this compound makes it highly unreactive towards electrophiles, it significantly activates it for nucleophilic aromatic substitution (NAS).
Influence of Electron-Withdrawing Groups on NAS
For a nucleophilic aromatic substitution to occur, the aromatic ring must be substituted with strong electron-withdrawing groups. libretexts.org These groups are necessary to decrease the electron density of the ring, making it susceptible to attack by a nucleophile. libretexts.org The nitro group is one of the most effective activating groups for NAS. The pentafluoroethyl group also contributes significantly to the electron deficiency of the ring through its strong inductive effect.
The presence of both a nitro group and a pentafluoroethyl group on the benzene ring makes this compound a prime candidate for NAS reactions. While there is a lack of direct studies on this specific compound, research on analogous molecules provides strong evidence for this reactivity. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which also contains two powerful electron-withdrawing groups, readily undergoes nucleophilic aromatic substitution of the fluorine atom. nih.govresearchgate.netnih.gov
Mechanism of Nucleophilic Attack and Meisenheimer Complex Formation
The most common mechanism for nucleophilic aromatic substitution is the SₙAr (substitution, nucleophilic, aromatic) mechanism, which is an addition-elimination process. The reaction is initiated by the attack of a nucleophile on a carbon atom of the electron-poor aromatic ring that bears a suitable leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. pressbooks.pub
Vicarious Nucleophilic Substitution (VNS) with Carbon, Oxygen, and Nitrogen Nucleophiles
Vicarious Nucleophilic Substitution (VNS) is a powerful synthetic method for the C-H functionalization of electron-deficient aromatic compounds like this compound. This reaction allows for the introduction of carbon, oxygen, and nitrogen substituents onto the aromatic ring by replacing a hydrogen atom, typically at positions ortho or para to the strong electron-withdrawing nitro group. wikipedia.orgorganic-chemistry.org The reaction proceeds via the addition of a nucleophile (carbanion, alkoxide, or amide) that contains a leaving group on the nucleophilic atom, followed by base-induced β-elimination to restore aromaticity. organic-chemistry.org
For 3-substituted nitroarenes such as this compound, VNS reactions are expected to yield a mixture of isomeric products due to substitution occurring at the available ortho and para positions relative to the nitro group. organic-chemistry.org The pentafluoroethyl group, also being strongly electron-withdrawing, further activates the ring towards nucleophilic attack.
VNS with Carbon Nucleophiles: This transformation, often referred to as VNS-alkylation, introduces new carbon-carbon bonds. Carbanions generated from active methylene (B1212753) compounds containing a leaving group (e.g., chloromethyl phenyl sulfone) are typical nucleophiles. organic-chemistry.org The reaction with this compound would lead to the formation of new alkylated derivatives, with the substituent adding at the C2, C4, or C6 positions.
VNS with Oxygen and Nitrogen Nucleophiles: The VNS methodology extends to hydroxylation and amination of nitroaromatics. nih.gov Using nucleophiles like hydroperoxide anions (for hydroxylation) or amides, it is possible to introduce hydroxyl or amino groups, respectively. These reactions are characterized by their efficiency, often requiring only equimolar amounts of the nucleophile and proceeding at low temperatures with short reaction times. nih.gov
| Nucleophile Type | Example Reagent | Expected Product with this compound |
| Carbon | Chloromethyl phenyl sulfone (ClCH₂SO₂Ph) + Base | Isomeric mixture of (Phenylsulfonyl)methyl-1-nitro-3-(pentafluoroethyl)benzene |
| Oxygen | tert-Butyl hydroperoxide (t-BuOOH) + Base | Isomeric mixture of Hydroxy-1-nitro-3-(pentafluoroethyl)benzene |
| Nitrogen | 4-Amino-1,2,4-triazole (a source of NH⁻) | Isomeric mixture of Amino-1-nitro-3-(pentafluoroethyl)benzene |
Oxidative Nucleophilic Aromatic Substitution of Hydrogen (ONSH) Pathways
Oxidative Nucleophilic Aromatic Substitution of Hydrogen (ONSH) represents another key pathway for the functionalization of electron-deficient arenes. pageplace.de In this process, a nucleophile attacks the aromatic ring at a hydrogen-bearing carbon to form a σH-adduct. researchgate.net Unlike VNS, the restoration of aromaticity is achieved through an external oxidizing agent, which removes a hydride equivalent. pageplace.de
For this compound, the initial nucleophilic attack is kinetically favored at the positions ortho and para to the nitro group. nih.gov The resulting anionic σH-adduct is then oxidized to yield the substituted product. Common oxidizing agents include atmospheric oxygen or chemical oxidants like potassium permanganate (B83412) (KMnO₄) or dimethyl sulfoxide (B87167) (DMSO) in a basic medium. researchgate.net This methodology has been successfully applied for the direct amination of nitroarenes using anilines in an open-air system, a process that proceeds via a dianion pathway with the oxidation by molecular oxygen being the rate-limiting step. chemrxiv.org
Other Significant Chemical Transformations
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 3-(pentafluoroethyl)aniline. This transformation is fundamental in synthetic chemistry as it converts an electron-withdrawing group into an electron-donating one, drastically altering the ring's reactivity. A variety of reagents and conditions can accomplish this reduction. wikipedia.org
Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. commonorganicchemistry.com Alternatively, chemical reduction using metals in acidic media, such as iron (Fe) or zinc (Zn), is widely employed. commonorganicchemistry.com For substrates with other reducible functional groups, milder and more selective reagents like tin(II) chloride (SnCl₂) are preferred, as they can selectively reduce the nitro group while leaving other groups unaffected. commonorganicchemistry.comstackexchange.com
| Method | Reagent(s) | Key Features |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | High efficiency; Pd/C may affect other functional groups. commonorganicchemistry.com |
| Metal in Acid | Fe, HCl or Zn, AcOH | Classic, cost-effective method. commonorganicchemistry.comorgoreview.com |
| Chemoselective Reduction | SnCl₂·2H₂O, Ethanol | Mild conditions, high selectivity for the nitro group. stackexchange.com |
Oxidation Reactions
The aromatic ring of this compound is highly resistant to oxidation. The presence of the strongly electron-deactivating nitro group makes the benzene ring electron-poor and thus less susceptible to electrophilic attack by oxidizing agents. doubtnut.comtardigrade.in In cases where oxidation of a nitroaromatic compound is forced under harsh conditions, the reaction typically occurs on other, more reactive parts of the molecule, such as an alkyl side chain or an adjacent, less deactivated aromatic ring. infinitylearn.comresearchgate.net Therefore, under typical oxidative conditions, the core structure of this compound is expected to remain intact.
Photochemical Transformations
Specific research detailing the photochemical transformations of this compound is not extensively documented in the reviewed literature. Aromatic nitro compounds can undergo various photochemical reactions, including photoreduction of the nitro group or rearrangements, but dedicated studies on this specific molecule are not available.
Electrochemical Reactions
The electrochemical behavior of this compound is primarily characterized by the reduction of the nitro group. Studies on similar nitrobenzene (B124822) compounds show that they can be directly reduced at a copper electrode. nih.gov The reduction process is significantly influenced by the pH of the medium. nih.gov In acidic solutions, the reduction is facilitated by the availability of protons, while in alkaline media, elimination reactions to form nitroso intermediates can occur. nih.gov The presence of the electron-withdrawing pentafluoroethyl group on the benzene ring would be expected to influence the reduction potential, though specific values for this compound require experimental determination. The general electrochemical reduction of nitrobenzenes shows characteristic reduction peaks, for example, around -0.58 V and -1.32 V (versus a Saturated Calomel Electrode), although these values vary depending on the specific substituents on the ring. nih.gov
Spectroscopic and Advanced Characterization of 1 Nitro 3 Pentafluoroethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework and identifying the presence and environment of fluorine atoms within the molecule. By analyzing ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive understanding of the molecular structure can be achieved.
The ¹H NMR spectrum of 1-nitro-3-(pentafluoroethyl)benzene is expected to be characterized by signals in the aromatic region, corresponding to the four protons on the benzene (B151609) ring. The electron-withdrawing nature of both the nitro (-NO₂) group and the pentafluoroethyl (-CF₂CF₃) group significantly influences the chemical shifts of these protons, causing them to resonate at lower fields (higher ppm values) compared to unsubstituted benzene (δ ~7.34 ppm).
The substitution pattern (meta- to each other) leads to a complex splitting pattern. The proton at the C2 position, being ortho to the strongly deactivating nitro group, is expected to be the most deshielded. The proton at C4, situated between the two electron-withdrawing groups, will also experience significant deshielding. The proton at C6, ortho to the pentafluoroethyl group, and the proton at C5, meta to both groups, will have distinct chemical shifts. The coupling between these protons (ortho, meta, and para couplings) will result in a complex multiplet structure. For comparison, the aromatic protons in nitrobenzene (B124822) resonate at δ 8.25 (ortho), 7.71 (para), and 7.56 (meta) ppm. stackexchange.com The presence of the pentafluoroethyl group will further modify these values.
Predicted ¹H NMR Data for the Aromatic Region of this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | ~8.4 - 8.6 | d or dd |
| H-4 | ~8.2 - 8.4 | dd or t |
| H-5 | ~7.8 - 8.0 | t or ddd |
| H-6 | ~8.0 - 8.2 | d or dd |
Note: The chemical shifts and multiplicities are estimations based on the analysis of similar compounds and are subject to solvent effects and the specific spectrometer frequency.
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display signals for the six aromatic carbons and the two carbons of the pentafluoroethyl group. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing substituents. The carbon atom attached to the nitro group (C1) and the carbon atom attached to the pentafluoroethyl group (C3) will be significantly deshielded. In nitrobenzene, the ipso-carbon (C-NO₂) appears at approximately 148.3 ppm. stackexchange.com
The carbons of the pentafluoroethyl group will exhibit characteristic chemical shifts and will be split due to coupling with the fluorine atoms (¹JC-F, ²JC-F). The -CF₂- carbon will appear as a triplet, and the -CF₃ carbon will appear as a quartet due to one-bond C-F coupling.
Predicted ¹³C NMR Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (C-NO₂) | ~148 - 150 | s |
| C-2 | ~124 - 126 | s |
| C-3 (C-CF₂CF₃) | ~135 - 138 | t |
| C-4 | ~130 - 133 | s |
| C-5 | ~128 - 130 | s |
| C-6 | ~122 - 124 | s |
| -CF₂- | ~115 - 125 | t (¹JC-F) |
| -CF₃ | ~110 - 120 | q (¹JC-F) |
Note: The chemical shifts are estimations based on data from analogous compounds. The actual values may vary.
¹⁹F NMR spectroscopy is a powerful technique for characterizing the pentafluoroethyl group. The spectrum is expected to show two distinct signals corresponding to the -CF₂- and -CF₃- groups. Due to the high sensitivity and large chemical shift range of ¹⁹F, these signals will be well-resolved. The chemical shifts are typically referenced to an internal standard like CFCl₃ (δ = 0 ppm). rsc.org
The -CF₃ signal will appear as a triplet due to coupling with the adjacent -CF₂- group (³JF-F). The -CF₂- signal will appear as a quartet due to coupling with the -CF₃ group. The chemical shift values will be in the characteristic regions for fluoroalkanes attached to an aromatic ring. For comparison, the CF₃ group in trifluorotoluene resonates at approximately -63.72 ppm. colorado.edu
Predicted ¹⁹F NMR Data for this compound
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CF₂- | ~ -110 to -120 | q |
| -CF₃ | ~ -80 to -90 | t |
Note: Chemical shifts are estimations and can be influenced by the solvent and other molecular features.
To definitively assign the complex ¹H and ¹³C NMR signals, advanced two-dimensional (2D) NMR techniques are employed. uvic.ca
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the aromatic protons. sdsu.edu Cross-peaks in the COSY spectrum would connect protons that are spin-spin coupled, allowing for the assignment of adjacent protons on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which proton is directly attached to which carbon atom. emerypharma.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond, providing a direct link between the proton and carbon skeletons.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while a DEPT-90 spectrum would only show CH signals. This would help in assigning the aromatic CH carbons.
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. uvic.ca The IR spectrum of this compound will be dominated by the characteristic absorption bands of the nitro group and the C-F bonds.
The nitro group (-NO₂) exhibits two strong and characteristic stretching vibrations in the IR spectrum. For aromatic nitro compounds, these bands are typically observed in the following regions: rsc.orgorgchemboulder.com
Asymmetric N-O Stretch: A strong absorption band is expected between 1550 and 1475 cm⁻¹. For m-nitrotoluene, this stretch appears at 1527 cm⁻¹. spectroscopyonline.com
Symmetric N-O Stretch: Another strong absorption band is expected between 1360 and 1290 cm⁻¹. In m-nitrotoluene, this is observed at 1350 cm⁻¹. spectroscopyonline.com
The presence of these two intense bands is a strong indicator of the nitro functional group.
Predicted IR Absorption Frequencies for the Nitro Group
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Symmetric N-O Stretch | 1360 - 1290 | Strong |
In addition to the nitro group vibrations, the IR spectrum will also display strong absorption bands in the region of 1300-1100 cm⁻¹ corresponding to the C-F stretching vibrations of the pentafluoroethyl group. Aromatic C-H stretching and bending vibrations will also be present.
Perfluoroalkyl Group Vibrational Modes
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups within a molecule. For this compound, the vibrational modes of the pentafluoroethyl group and the nitro group are particularly characteristic.
The nitro group (NO₂) typically displays two strong stretching vibrations in the infrared spectrum. youtube.com The asymmetric stretching vibration is found in the range of 1600-1530 cm⁻¹, while the symmetric stretch occurs between 1390-1300 cm⁻¹. youtube.com The presence of the electron-withdrawing pentafluoroethyl group on the aromatic ring can influence the exact position of these bands.
The perfluoroalkyl group (C₂F₅) is characterized by strong carbon-fluorine (C-F) stretching vibrations, which are typically observed in the 1350-1000 cm⁻¹ region of the infrared spectrum. acs.org These absorptions are often intense due to the large change in dipole moment associated with the C-F bond stretching. For instance, C-F absorption peaks in similar fluorinated compounds have been noted around 1021 cm⁻¹. acs.org Bending and scissoring vibrations of the CF₂ and CF₃ moieties occur at lower frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1600 - 1530 | Strong |
| Nitro (NO₂) | Symmetric Stretch | 1390 - 1300 | Strong |
| Perfluoroethyl (C-F) | Stretching | 1350 - 1000 | Strong, often multiple bands |
| Aromatic Ring (C=C) | Stretching | 1600 - 1450 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. The molecular weight of this compound (C₈H₄F₅NO₂) is approximately 241.13 g/mol .
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected to be observed at m/z 241. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group constituents. nih.gov Key fragmentation pathways for nitrobenzene itself include the loss of an NO₂ radical (loss of 46 Da) and the loss of an NO molecule (loss of 30 Da) followed by the loss of CO. youtube.com
For this compound, characteristic fragment ions would include:
[M - NO₂]⁺: Loss of a nitro radical, resulting in a fragment at m/z 195.
[M - NO]⁺: Loss of nitric oxide, leading to a fragment at m/z 211.
[C₂F₅]⁺: The pentafluoroethyl cation at m/z 119.
[C₆H₄NO₂]⁺: The nitrophenyl cation at m/z 122, if the C-C bond between the ring and the ethyl group cleaves.
[C₆H₄F]⁺: A fluorophenyl cation fragment resulting from more complex rearrangements, with a characteristic peak at m/z 95.
The presence of the highly stable perfluoroalkyl group can also lead to fragments such as [M - CF₃]⁺.
| Fragment Ion | Proposed Structure / Loss | Expected m/z |
|---|---|---|
| [C₈H₄F₅NO₂]⁺ | Molecular Ion (M⁺) | 241 |
| [C₈H₄F₅O]⁺ | [M - NO]⁺ | 211 |
| [C₈H₄F₅]⁺ | [M - NO₂]⁺ | 195 |
| [C₂F₅]⁺ | Pentafluoroethyl cation | 119 |
| [C₇H₄F₂NO₂]⁺ | [M - CF₃]⁺ | 192 |
| [C₆H₄]⁺ | Phenyl cation from [M - C₂F₅ - NO₂]⁺ | 76 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product and Byproduct Detection
Liquid chromatography-mass spectrometry (LC-MS) is an indispensable technique for the analysis of reaction mixtures in synthetic chemistry. unl.edunih.gov It is particularly well-suited for separating non-volatile or thermally sensitive compounds, which might be present as products or byproducts in the synthesis of this compound. youtube.com
During the synthesis, which likely involves the nitration of (pentafluoroethyl)benzene (B1366348), several byproducts could be formed, including ortho- and para-isomers, as well as di-nitrated species. LC, particularly reversed-phase high-performance liquid chromatography (HPLC), can effectively separate these compounds based on their differing polarities. The eluent from the LC column is then introduced into a mass spectrometer, where each separated component is ionized (e.g., by electrospray ionization, ESI) and detected. This provides a mass for each component, allowing for the confident identification of the desired product and any impurities. unl.edunih.gov For instance, all isomers of this compound would have the same molecular weight but different retention times on the LC column.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. nih.govmdpi.com It is highly effective for assessing the purity of this compound and identifying volatile byproducts. nih.gov The compound is injected into the GC, where it is vaporized and travels through a capillary column. Separation is achieved based on the compounds' boiling points and interactions with the column's stationary phase. This allows for the separation of isomers and other closely related impurities. mdpi.com
As components elute from the GC column, they enter the mass spectrometer, which serves as a detector. jeol.com The MS provides a mass spectrum for each eluting peak, which acts as a chemical fingerprint. By comparing these spectra to libraries or analyzing the fragmentation patterns, one can identify starting materials, solvent residues, and synthetic byproducts, thus providing a comprehensive purity profile of the final product. nih.govnih.gov
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ruppweb.org While a specific crystal structure for this compound does not appear to be publicly available, the technique would provide unparalleled detail about its solid-state conformation.
If suitable single crystals of the compound can be grown, X-ray diffraction analysis would yield precise data on:
Bond Lengths: The exact distances between bonded atoms (e.g., C-N, N-O, C-C, C-F).
Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.
Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the rotation of the nitro and pentafluoroethyl groups relative to the benzene ring.
Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions like π-π stacking or dipole-dipole forces that govern the solid-state structure.
This information is invaluable for understanding structure-property relationships and for computational modeling studies. missouri.edubg.ac.rs
| Parameter Type | Examples of Information Gained |
|---|---|
| Unit Cell Dimensions | a, b, c lattice parameters; α, β, γ angles |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise (x, y, z) position of each atom |
| Bond Lengths & Angles | Definitive molecular geometry |
| Crystal Packing | Analysis of intermolecular forces |
Other Advanced Spectroscopic Methodologies
Beyond the standard characterization techniques, other advanced methods can provide deeper insights into the properties of this compound.
Microwave Spectroscopy for Gas-Phase Analysis and Isomer Differentiation
Microwave spectroscopy is a high-resolution technique that probes the rotational transitions of molecules in the gas phase. acs.org The rotational spectrum of a molecule is exquisitely sensitive to its moments of inertia, which are determined by the precise arrangement and mass of its atoms. This makes microwave spectroscopy an exceptionally powerful tool for determining accurate molecular structures in the gas phase. kanazawa-u.ac.jp
For this compound, this technique could be used to obtain highly precise bond lengths and angles, free from the influence of intermolecular forces present in the solid state. Furthermore, because isomers have different mass distributions and thus distinct moments of inertia, they possess unique rotational spectra. Microwave spectroscopy can therefore be used to unambiguously differentiate and quantify the presence of ortho-, meta-, and para-isomers of nitro(pentafluoroethyl)benzene, even when other methods might struggle to resolve them. nih.gov
Raman Spectroscopy for Molecular Vibrational Information
Detailed experimental or theoretical Raman spectroscopic data, including specific peak positions and their corresponding vibrational mode assignments for this compound, are not available in the public domain based on the conducted research.
While computational studies and experimental spectra are available for structurally related molecules such as nitrobenzene, 1-fluoro-3-nitrobenzene, and 1-nitro-3-(trifluoromethyl)benzene, this information is not directly transferable to this compound due to the distinct vibrational modes influenced by the pentafluoroethyl group. The mass, electronegativity, and conformational properties of the -C2F5 group would lead to unique Raman shifts that cannot be accurately inferred from analogues.
Therefore, a detailed analysis with research findings and data tables for this compound cannot be provided at this time.
Computational Chemistry and Theoretical Studies of 1 Nitro 3 Pentafluoroethyl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)researchgate.netrsc.org
Quantum chemical calculations, with a strong emphasis on Density Functional Theory (DFT), serve as a powerful tool to investigate the intricacies of 1-Nitro-3-(pentafluoroethyl)benzene. researchgate.netrsc.org These computational methods allow for a detailed exploration of the molecule's electronic structure, reactivity, and other fundamental properties.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of this compound is significantly influenced by the presence of both the nitro (-NO₂) and pentafluoroethyl (-C₂F₅) groups. The nitro group is a strong electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic substitution. quora.comlibretexts.orgmsu.edu This deactivation arises from the resonance and inductive effects of the nitro group, which pull electron density away from the aromatic ring. quora.com
Molecular orbital (MO) analysis, often performed using methods like CASSCF and MS-CASPT2, reveals the distribution and energies of the frontier orbitals (HOMO and LUMO). researchgate.net For nitroaromatic compounds, the LUMO is typically localized on the nitro group, making it susceptible to nucleophilic attack. The HOMO, on the other hand, is generally distributed over the benzene ring. The energy gap between the HOMO and LUMO is a critical factor in determining the molecule's stability and reactivity.
Electrostatic Potential Maps and Charge Distribution
Electrostatic potential (ESP) maps are invaluable for visualizing the charge distribution on the molecular surface. walisongo.ac.idresearchgate.netresearchgate.net For this compound, the ESP map would show regions of negative potential (typically colored red) localized around the oxygen atoms of the nitro group, indicating their high electron density and suitability for electrophilic attack. Conversely, regions of positive potential (blue) would be expected on the hydrogen atoms of the benzene ring and potentially near the carbon atom of the pentafluoroethyl group, highlighting areas prone to nucleophilic attack. walisongo.ac.idresearchgate.net The pentafluoroethyl group, being strongly electron-withdrawing, further enhances the positive potential on the aromatic ring, albeit to a different extent compared to the nitro group.
Prediction of Reactivity and Regioselectivitynih.govnih.gov
Computational models can predict the reactivity and regioselectivity of this compound in various chemical reactions. The electron-withdrawing nature of both substituents directs incoming electrophiles to the meta positions (relative to both groups) that are less deactivated. For nucleophilic aromatic substitution (SNAr) reactions, the presence of the strong electron-withdrawing nitro and pentafluoroethyl groups activates the ring for attack, particularly at the positions ortho and para to the nitro group. nih.govnih.gov
Analysis of Reaction Energy Profiles and Transition Statesnih.gov
Computational studies allow for the detailed analysis of reaction energy profiles, providing insights into the thermodynamics and kinetics of chemical transformations involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive reaction coordinate diagram can be constructed.
For instance, in a nucleophilic aromatic substitution reaction, DFT calculations can determine the activation energy barriers for the formation of the Meisenheimer complex (the intermediate) and for the subsequent departure of the leaving group. researchgate.net The relative energies of the transition states for attack at different positions on the aromatic ring can explain the observed regioselectivity. researchgate.net
Aromaticity Indices and Their Changes during Chemical Transformationsnih.gov
Aromaticity is a key concept in understanding the stability and reactivity of this compound. Aromaticity indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and para-delocalization index (PDI), can be calculated to quantify the degree of aromaticity.
The introduction of electron-withdrawing substituents like the nitro and pentafluoroethyl groups generally leads to a slight decrease in the aromaticity of the benzene ring compared to unsubstituted benzene. researchgate.net During a chemical reaction, such as an SNAr reaction, the aromaticity of the ring is temporarily lost in the Meisenheimer intermediate, which is non-aromatic. The subsequent restoration of aromaticity upon expulsion of the leaving group is a major driving force for the reaction. Computational analysis of the changes in aromaticity indices along the reaction pathway can provide a deeper understanding of the reaction mechanism.
Solvation Effects and their Impact on Reaction Mechanisms
Solvation plays a crucial role in the kinetics and thermodynamics of reactions in solution. Computational models can incorporate the effects of a solvent either implicitly, using a continuum model (like the Polarizable Continuum Model - PCM), or explicitly, by including individual solvent molecules in the calculation.
For reactions of this compound, the polarity of the solvent can significantly influence the stability of charged species like transition states and intermediates. In SNAr reactions, polar aprotic solvents are typically used because they can effectively solvate the charged Meisenheimer complex, thereby lowering the activation energy and accelerating the reaction rate. Computational studies that include solvation effects can provide more accurate predictions of reaction rates and mechanisms that are in better agreement with experimental observations.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Fluorinated Fine Chemicals
1-Nitro-3-(pentafluoroethyl)benzene serves as a crucial starting material in the creation of complex fluorinated molecules. The presence of the pentafluoroethyl group (-C2F5) imparts unique properties, such as high electronegativity, thermal stability, and lipophilicity, to the final products. These characteristics are highly sought after in the pharmaceutical and agrochemical industries.
The synthesis of various fluorinated fine chemicals often involves the chemical modification of the nitro group present in this compound. For instance, the nitro group can be reduced to an amino group, which then allows for a variety of subsequent chemical reactions. This versatility makes it an essential component in the production of a diverse array of fluorinated compounds.
A related compound, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, has been synthesized through several methods, including as a byproduct of the direct fluorination of 1,2-bis(3-nitrophenyl)disulfane. nih.govnih.gov This compound undergoes nucleophilic aromatic substitution of the fluorine atom with various nucleophiles, leading to new pentafluorosulfanyl-containing benzenes. nih.govnih.govresearchgate.net This highlights the utility of such fluorinated and nitrated benzene (B151609) derivatives in generating novel chemical entities.
Precursor for Nitrogen-Containing Aromatic Compounds
The transformation of the nitro group in this compound into other nitrogen-containing functional groups is a cornerstone of its utility in organic synthesis. The reduction of the nitro group to an amine is a particularly common and important transformation. This reaction opens the door to the synthesis of a vast number of nitrogen-containing aromatic compounds, which are prevalent in pharmaceuticals, dyes, and other specialty chemicals. nih.gov
For example, the resulting aniline (B41778) derivative can undergo a wide range of reactions, including diazotization, acylation, and alkylation, to produce a diverse set of molecules. These reactions are fundamental in building more complex molecular architectures. The synthesis of nitrogen-containing heterocycles, such as pyrroles and indoles, can also be achieved using nitro compounds as starting materials. sci-hub.se
The synthesis of related nitroaromatic compounds, such as 1-nitro-3-(1-methyl-3,3,3-tetrachloropropyl)styrene, has been achieved from precursors like 1,1-dichloroethyl-3-nitrobenzene, demonstrating the broader applicability of nitro-substituted benzenes in generating complex molecules. google.com
Development of Novel Building Blocks for Material Science
The unique electronic properties conferred by the electron-withdrawing nitro and pentafluoroethyl groups make this compound an attractive building block for the development of new materials. nih.gov These groups significantly influence the electron density of the aromatic ring, which can be harnessed to create materials with specific optical, electronic, or physical properties.
Research into compounds with similar functional groups, such as those containing the pentafluorosulfanyl (SF5) group, has shown their promise in creating advanced materials. nih.gov The SF5 group, like the C2F5 group, is strongly electron-withdrawing and stable, making it a desirable feature in materials designed for applications in electronics and optics. nih.gov The synthesis of novel SF5-containing building blocks is an active area of research, driven by the potential applications of these compounds. nih.gov
The development of new synthetic methods to create structurally diverse building blocks is crucial for advancing material science. The chemical reactivity of compounds like 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which can undergo various substitution reactions, provides access to a range of novel molecules with potential applications as advanced materials. nih.gov
Conclusion and Future Research Directions
Current Understanding and Unexplored Areas of Research
Our current understanding of 1-Nitro-3-(pentafluoroethyl)benzene is largely extrapolated from the well-documented chemistry of related nitroaromatic and fluoroalkyl-substituted benzene (B151609) derivatives. The nitro group is known to be a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position. Conversely, it activates the benzene ring towards nucleophilic aromatic substitution. The pentafluoroethyl group, similar to the trifluoromethyl group, is also strongly electron-withdrawing and is expected to further influence the reactivity of the aromatic ring.
Despite these general predictions, specific experimental data on this compound remains limited in the public domain. A significant portion of the research landscape for this compound is largely uncharted territory. Key unexplored areas include:
Detailed Physicochemical Properties: While basic properties such as molecular weight and formula are known, a comprehensive experimental determination of its physical properties, including melting point, boiling point, solubility in various solvents, and spectroscopic data (NMR, IR, MS), is not readily available.
Biological Activity: The biological profile of this compound is an open field of inquiry. The presence of the nitro group, often associated with toxicity and metabolic reduction in biological systems, combined with the lipophilic pentafluoroethyl group, suggests that investigations into its potential antimicrobial, antifungal, or other pharmacological activities could be fruitful.
Material Science Applications: The influence of the pentafluoroethyl group on properties such as thermal stability and lipophilicity could make this compound or its derivatives interesting candidates for applications in materials science, for example, as components of liquid crystals or functional polymers.
Challenges and Opportunities in Synthesis and Reactivity
The synthesis and manipulation of this compound present both significant challenges and exciting opportunities for the development of novel synthetic methodologies.
Challenges:
Introduction of the Pentafluoroethyl Group: The selective introduction of a pentafluoroethyl group onto an aromatic ring can be challenging. Direct pentafluoroethylation methods are often less developed than their trifluoromethylation counterparts and may require harsh reaction conditions or specialized reagents.
Control of Regioselectivity: In a multi-step synthesis, the order of introduction of the nitro and pentafluoroethyl groups is critical to achieve the desired 1,3-substitution pattern. The directing effects of each group must be carefully considered to avoid the formation of unwanted isomers.
Reactivity of the Nitro Group: The strong deactivating nature of the nitro group can hinder subsequent electrophilic substitution reactions on the ring. Conversely, its presence opens up possibilities for nucleophilic aromatic substitution, but the conditions required might be harsh and could affect the stability of the pentafluoroethyl group.
Opportunities:
Development of Novel Synthetic Routes: The challenges in synthesizing this compound create an opportunity for the development of new and more efficient synthetic protocols. This could involve exploring novel fluorination reagents or catalytic methods for the introduction of the pentafluoroethyl group.
Exploration of Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes it an excellent substrate for SNAr reactions. Investigating the displacement of a suitable leaving group (e.g., a halogen) by various nucleophiles could lead to a wide range of novel derivatives with potentially interesting properties.
Functional Group Transformations: The nitro group can be reduced to an amino group, which can then be further functionalized, opening up a vast array of synthetic possibilities. The pentafluoroethyl group is generally stable, allowing for a wide range of chemical transformations to be performed on other parts of the molecule.
Potential Synergies between Experimental and Computational Methodologies
The study of this compound can be significantly advanced through a close collaboration between experimental and computational chemists.
Computational studies can provide valuable insights into:
Molecular Geometry and Electronic Structure: Quantum chemical calculations can predict the optimized geometry, bond lengths, bond angles, and electronic properties (e.g., electrostatic potential, frontier molecular orbitals) of the molecule. This information is crucial for understanding its reactivity.
Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of synthetic reactions and to predict the feasibility and selectivity of different reaction pathways. This can help in the design of more efficient synthetic strategies.
Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and other spectroscopic data, which can aid in the characterization of the compound and its derivatives.
Experimental work can then:
Validate Computational Predictions: Synthesis and characterization of the compound and its reaction products can confirm or refine the predictions made by computational models.
Provide Benchmarks for Theoretical Methods: Experimental data on the reactivity and properties of this compound can be used to benchmark and improve the accuracy of computational methods.
Discover Unexpected Reactivity: Experimental investigations can sometimes reveal unexpected reaction pathways or products that were not predicted by theoretical models, leading to new avenues of research.
By combining the predictive power of computational chemistry with the practical insights of experimental work, a deeper and more comprehensive understanding of the chemistry of this compound can be achieved, paving the way for the discovery of new reactions, materials, and biologically active compounds.
Q & A
Q. What are the critical physical properties of 1-Nitro-3-(pentafluoroethyl)benzene for experimental design?
Key properties include:
- Boiling Point : Analogous fluorinated nitroaromatics (e.g., 1-Nitro-3-(trifluoromethyl)benzene) exhibit boiling points around 200–205°C, influenced by fluorine's electronegativity and molecular weight .
- Solubility : Fluorinated nitro compounds typically show low water solubility (e.g., 0.4 g/L at 20°C for similar structures) but high solubility in organic solvents like ethanol or dichloromethane .
- Density and Refractive Index : Density (~1.436 g/cm³) and refractive index (~1.472) are critical for purification via distillation or chromatography . Methodological Tip: Use CRC Handbook data for preliminary property estimates and validate experimentally via differential scanning calorimetry (DSC) or gas chromatography (GC) .
Q. Which spectroscopic methods are effective for characterizing this compound?
- <sup>1</sup>H and <sup>19</sup>F NMR : <sup>1</sup>H NMR identifies aromatic proton environments (e.g., δ 8.5–7.5 ppm for nitro-substituted benzene), while <sup>19</sup>F NMR detects pentafluoroethyl groups (distinct chemical shifts at δ -62 to -80 ppm) .
- IR Spectroscopy : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and C-F (1250–1100 cm⁻¹) groups . Methodological Tip: Cross-reference with published spectra of structurally similar compounds (e.g., 1-Nitro-3-(trifluoromethyl)benzene) to assign peaks accurately .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physical properties of fluorinated nitroaromatics?
- Purification : Recrystallize or distill the compound to eliminate impurities affecting measurements (e.g., residual solvents or isomers) .
- Multi-Method Validation : Compare data from independent techniques (e.g., GC for purity, X-ray crystallography for structural confirmation) .
- Contextual Analysis : Assess whether discrepancies arise from measurement conditions (e.g., pressure, solvent) or instrumental calibration .
Q. What strategies optimize synthesis yield of this compound via cross-coupling?
- Reagent Selection : Use copper-mediated trifluoromethylation (adapted from trifluoromethyl methods) with pentafluoroethyl sulfonium salts .
- Catalytic Systems : Screen palladium/copper catalysts to enhance coupling efficiency between nitrobenzene derivatives and pentafluoroethyl groups .
- Reaction Monitoring : Employ in-situ <sup>19</sup>F NMR to track intermediate formation and adjust reaction time/temperature dynamically .
Q. How does the electron-withdrawing nature of the pentafluoroethyl group influence reactivity in nucleophilic aromatic substitution (NAS)?
- Electronic Effects : The pentafluoroethyl group strongly deactivates the aromatic ring, directing NAS to meta/para positions. Use computational modeling (DFT) to predict reactive sites .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states in harsh reaction conditions . Methodological Tip: Compare kinetic data with trifluoromethyl analogs to isolate steric vs. electronic contributions .
Safety and Handling
Q. What safety protocols are critical for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds .
- Waste Disposal : Neutralize nitro byproducts with reducing agents (e.g., Fe/NH₄Cl) before disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
